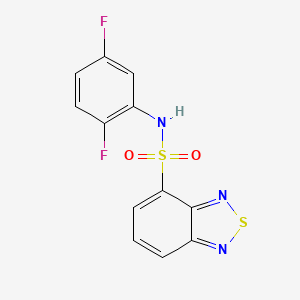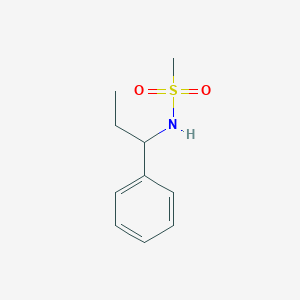![molecular formula C15H13N3OS B4423575 7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423575.png)
7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Übersicht
Beschreibung
7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in inducing apoptosis in cancer cells involves the activation of the caspase cascade. This compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. In addition, this compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antimicrobial activity against both gram-positive and gram-negative bacterial strains. In addition, this compound has been shown to exhibit fluorescence properties, making it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to exhibit anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has been reported to exhibit cytotoxicity against normal cells at high concentrations, which can limit its potential applications in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One possible direction is the development of new drugs based on this compound for the treatment of cancer and bacterial infections. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems, and further research in this area could lead to the development of new diagnostic tools. Finally, the study of the mechanism of action of this compound could provide insights into the development of new drugs that target the caspase cascade and topoisomerase II.
Wissenschaftliche Forschungsanwendungen
The 7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one compound has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
7-(2,3-dihydroindol-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14-9-12(16-15-18(14)7-8-20-15)10-17-6-5-11-3-1-2-4-13(11)17/h1-4,7-9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWLPRKDPKASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)N4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423525.png)



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4423558.png)
![N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)

![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B4423567.png)
![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)
![isopropyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4423580.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4423588.png)
![2,5-dimethoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4423593.png)